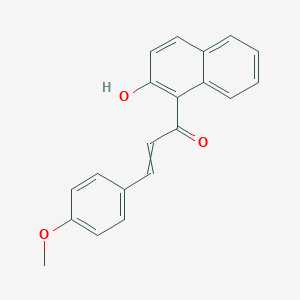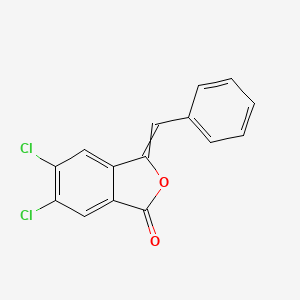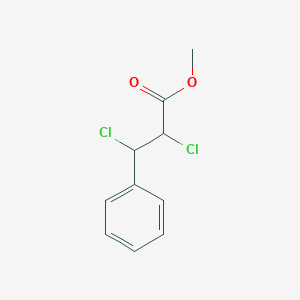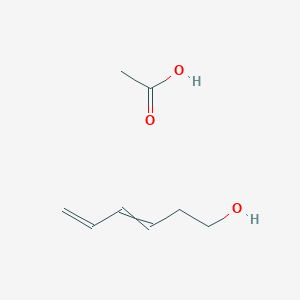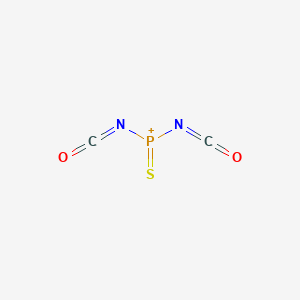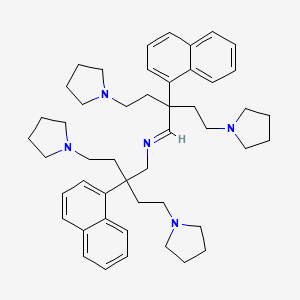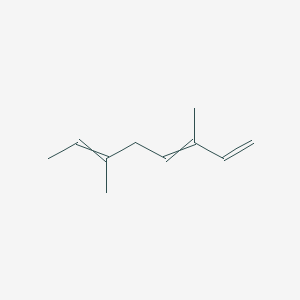
Decylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Decylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding decylarsine.
Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Decylarsonic oxide.
Reduction: Decylarsine.
Substitution: Various substituted decylarsonic derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Decylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylarsenic acid
- Methylarsenic acid
- Butylarsenic acid
Uniqueness
Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
35331-33-0 |
|---|---|
Molekularformel |
C10H23AsO3 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
decylarsonic acid |
InChI |
InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
DOLDYCBUKNSRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)
![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
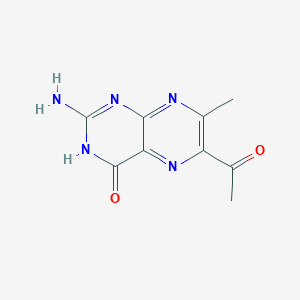
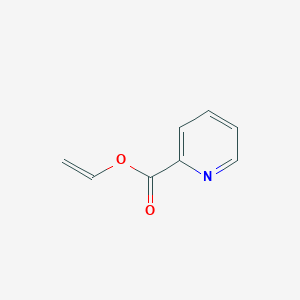
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
